molecular formula C11H15N3O5 B1587514 3'-O-Acetyl-2'-deoxycytidine CAS No. 72560-69-1

3'-O-Acetyl-2'-deoxycytidine

Cat. No. B1587514
CAS RN: 72560-69-1
M. Wt: 269.25 g/mol
InChI Key: ATBRMDNADDOXDD-UHFFFAOYSA-N
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Description

3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is a cutting-edge biomedicine revered for its unparalleled antiviral prowess .


Synthesis Analysis

The synthesis of 3’-O-Acetyl-2’-deoxycytidine involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . Specifically, 3’,5’-di-O-acetyl-N4-acetyl-2’-deoxycytidine was reacted with TMS-triflate and BSA in dry acetonitrile at 70 °C. After saponification, α-deoxycytidine was synthesized in 41% yield .


Molecular Structure Analysis

The molecular formula of 3’-O-Acetyl-2’-deoxycytidine is C11H15N3O5 . The exact mass is 269.101166 Da and the average mass is 269.254 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3’-O-Acetyl-2’-deoxycytidine .

Scientific Research Applications

DNA Synthesis and Inhibition

  • Action on DNA Synthesis: Studies have demonstrated how analogues of deoxycytidine, such as 2',2'-difluorodeoxycytidine, impact DNA synthesis. These compounds inhibit DNA synthesis in cells by competing with deoxycytidine triphosphate for incorporation into DNA. This action can lead to the cessation of the DNA polymerization process after incorporation, highlighting the compounds' potential in therapeutic applications, particularly in cancer treatment due to their cytotoxic activity correlated with incorporation into cellular DNA P. Huang et al., 1991.

Enzyme Inhibition

  • Ribonucleotide Reductase Inhibition: Certain deoxycytidine analogues act as potent inhibitors of ribonucleotide reductase (RDPR), an enzyme critical for DNA synthesis. For instance, 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates function as irreversible inactivators of RDPR, suggesting their utility in cancer chemotherapy by targeting or activating this enzyme. The anticancer activities of these compounds indicate significant chemotherapeutic potential, further emphasizing the role of RDPR as a potential target for novel mechanism-based inactivators C. H. Baker et al., 1991.

Potential Therapeutic Applications

  • Antiviral and Anticancer Properties: The separated enantiomers of certain deoxycytidine analogs have shown equipotent antiviral activity against human immunodeficiency virus types 1 and 2, with reduced cytotoxicity for one of the enantiomers. This highlights the potential of these compounds in developing antiviral therapies with minimal side effects J. Coates et al., 1992.
  • Chemical Incorporation into DNA: Research into the chemistry of incorporating modified nucleosides into DNA, such as 3,N(4)-ethano-2'-deoxycytidine, sheds light on their miscoding potential and the effects on DNA's structural integrity. Understanding these chemical interactions can inform the design of nucleoside analogs for therapeutic use, including the development of anticancer and antiviral drugs R. Bonala et al., 1999.

Mechanism of Action

Target of Action

3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is designed to interact with the DNA polymerase during DNA replication .

Mode of Action

3’-O-Acetyl-2’-deoxycytidine, as an analogue of dCTP, has a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .

Pharmacokinetics

It is known that the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . These properties may impact the compound’s ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The primary result of the action of 3’-O-Acetyl-2’-deoxycytidine is the interruption of DNA replication due to its role as a transient chain terminator . This can potentially lead to the cessation of cell division and growth.

Action Environment

The action of 3’-O-Acetyl-2’-deoxycytidine can be influenced by environmental factors such as pH and temperature . For instance, the acetyl group of the compound can be split off under alkaline conditions, allowing for further polymerization steps . Additionally, the compound’s stability can be affected by temperature, with decomposition occurring at ambient temperatures . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

The future directions of 3’-O-Acetyl-2’-deoxycytidine research could involve further exploration of its antiviral properties and potential applications in the treatment of diseases .

Biochemical Analysis

Biochemical Properties

3’-O-Acetyl-2’-deoxycytidine is an analogue of dCTP with a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .

Cellular Effects

It is known that UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine generate several products . This suggests that 3’-O-Acetyl-2’-deoxycytidine might have similar effects when exposed to UV light, potentially leading to various cellular responses.

Molecular Mechanism

The molecular mechanism of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during polymerization. Its acetyl group is sensitive to alkaline conditions, allowing it to act as a transient, pH-sensitive chain terminator . This means that it can temporarily halt DNA synthesis until the acetyl group is removed, at which point polymerization can continue .

Temporal Effects in Laboratory Settings

In laboratory settings, 3’-O-Acetyl-2’-deoxycytidine is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, it is recommended to thaw it only before using the product to maintain its original high quality .

Metabolic Pathways

It is known that it is an analogue of dCTP, suggesting that it may be involved in similar metabolic pathways .

properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBRMDNADDOXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404324
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72560-69-1
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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